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Compound of Interest

Compound Name: 5-Nitrosopyrimidine

CAS No.: 180799-04-6

Cat. No.: B066288 Get Quote

Foreword for the Researcher
This technical guide provides a detailed exploration of the spectroscopic characteristics of 5-
nitrosopyrimidine. It is intended for researchers, scientists, and professionals in drug

development who require a comprehensive understanding of the analytical techniques used to

identify and characterize this heterocyclic compound. It is important to note that while extensive

experimental data exists for substituted nitrosopyrimidines, the parent compound, 5-
nitrosopyrimidine, is not as widely characterized in publicly accessible literature. Therefore,

this guide will combine established spectroscopic principles with data from closely related

analogues to present a robust and predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR),

and Mass Spectrometry (MS) profiles.

Molecular Structure and its Spectroscopic
Implications
5-Nitrosopyrimidine is an aromatic heterocyclic compound with the chemical formula

C₄H₃N₃O.[1] The molecule consists of a pyrimidine ring substituted with a nitroso group (-N=O)

at the 5-position. The presence of the electron-withdrawing nitroso group and the nitrogen

atoms within the pyrimidine ring significantly influences the electronic environment and,

consequently, the spectroscopic behavior of the molecule. Understanding this structure is key

to interpreting the spectral data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 5-nitrosopyrimidine, both ¹H and ¹³C NMR will provide distinct signals

corresponding to the protons and carbons of the pyrimidine ring.

¹H NMR Spectroscopy
Expected Chemical Shifts: The pyrimidine ring of 5-nitrosopyrimidine has three protons. The

chemical shifts of these protons are influenced by the electronegativity of the nitrogen atoms

and the electron-withdrawing nature of the nitroso group. Protons on aromatic rings typically

resonate between 7.0 and 9.0 ppm. The protons at positions 2, 4, and 6 are expected to be in

the downfield region of the spectrum. The proton at position 2 will likely be the most deshielded

due to its proximity to two nitrogen atoms. The protons at positions 4 and 6 will also be

significantly downfield.

Predicted ¹H NMR Data:

Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-2 9.0 - 9.5 Singlet

H-4 8.5 - 9.0 Doublet

H-6 8.5 - 9.0 Doublet

Note: These are predicted values based on the analysis of similar heterocyclic compounds.[2]

[3]

Experimental Protocol for ¹H NMR:

Sample Preparation: Dissolve approximately 5-10 mg of 5-nitrosopyrimidine in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.
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Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A

sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy
Expected Chemical Shifts: The ¹³C NMR spectrum will show three signals for the carbon atoms

of the pyrimidine ring. The carbon atom at position 5, bonded to the nitroso group, will be

significantly affected. Aromatic carbons typically appear in the range of 100-170 ppm.

Predicted ¹³C NMR Data:

Carbon Predicted Chemical Shift (δ, ppm)

C-2 155 - 165

C-4 150 - 160

C-5 140 - 150

C-6 150 - 160

Note: These are predicted values based on computational models and data from related nitro-

and nitroso-substituted aromatic compounds.[4][5]

Experimental Protocol for ¹³C NMR:

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in

0.5-0.7 mL of deuterated solvent).

Instrument Setup: Use the same tuned and shimmed instrument as for ¹H NMR.

Data Acquisition: Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a

larger number of scans will be required. Proton decoupling is typically used to simplify the

spectrum and improve signal-to-noise.

Data Processing: Process the data similarly to the ¹H NMR spectrum.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 5-nitrosopyrimidine will be

characterized by vibrations of the N=O group and the pyrimidine ring.

Characteristic Vibrational Frequencies:

N=O Stretch: The nitroso group has a characteristic stretching vibration that typically

appears in the range of 1500-1620 cm⁻¹. This will be a strong and prominent peak in the

spectrum.[6]

C=N and C=C Stretching: The pyrimidine ring will exhibit several stretching vibrations for the

C=N and C=C bonds in the region of 1400-1600 cm⁻¹.[7]

C-H Stretching: The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

Ring Vibrations: The in-plane and out-of-plane bending vibrations of the pyrimidine ring will

appear in the fingerprint region (below 1500 cm⁻¹).[8][9][10]

Predicted IR Data:

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H Stretch 3050 - 3150 Medium

N=O Stretch 1520 - 1580 Strong

C=N/C=C Ring Stretch 1400 - 1600 Medium-Strong

C-H In-plane Bend 1000 - 1300 Medium

C-H Out-of-plane Bend 700 - 900 Strong

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

Sample Preparation: Mix a small amount of 5-nitrosopyrimidine (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle.
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Grind the mixture to a fine powder.

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and

acquire the spectrum.

Data Analysis: Identify the characteristic absorption bands and compare them with known

correlation tables.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. This is crucial for confirming the identity and elucidating the structure of 5-
nitrosopyrimidine.

Expected Molecular Ion and Fragmentation:

Molecular Ion (M⁺): The molecular weight of 5-nitrosopyrimidine is 109.09 g/mol .[1] The

mass spectrum should show a molecular ion peak at m/z = 109.

Nitrogen Rule: Since 5-nitrosopyrimidine has an odd number of nitrogen atoms (three), its

molecular ion will have an odd mass, which is consistent with the calculated molecular

weight.[11]

Fragmentation Pattern: The molecular ion is expected to undergo fragmentation. Common

fragmentation pathways for nitroso compounds involve the loss of the nitroso group (NO, 30

Da) or the nitro group (NO₂, 46 Da) if rearrangement occurs. The pyrimidine ring can also

fragment.[12][13][14]

Predicted Major Fragments:
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m/z Identity

109 [M]⁺

79 [M-NO]⁺

52 [C₃H₂N]⁺

Experimental Protocol for Mass Spectrometry (Electron Ionization):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography.

Ionization: Bombard the sample with a beam of high-energy electrons to generate the

molecular ion and fragment ions.

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer

(e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity

versus m/z.

Visualizing the Analytical Workflow
Caption: Workflow for the spectroscopic analysis of 5-nitrosopyrimidine.

Safety and Handling
5-Nitrosopyrimidine and its derivatives should be handled with care. While specific

toxicological data for the parent compound is limited, related compounds can be irritants.[15]

[16][17][18] Always work in a well-ventilated fume hood and wear appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion
The spectroscopic analysis of 5-nitrosopyrimidine provides a detailed picture of its molecular

structure. By combining the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry,

researchers can confidently identify and characterize this compound. While direct experimental
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data for the parent molecule is not abundant, the predictive analysis presented in this guide,

based on established principles and data from analogous structures, offers a solid foundation

for its spectroscopic characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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